

Application Notes and Protocols for SHP099 In Vivo Efficacy Studies

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Compound of Interest

Compound Name: SHP099

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These application notes provide a comprehensive overview and detailed protocols for conducting in vivo efficacy studies of **SHP099**, a potent and selective allosteric inhibitor of SHP2 (Src homology 2 domain-containing protein tyrosine phosphatase 2). **SHP099** stabilizes SHP2 in an auto-inhibited conformation, primarily suppressing the RAS-ERK signaling pathway, which is crucial for the proliferation and survival of various cancer cells.[1][2] These protocols are intended to guide researchers in designing and executing robust preclinical studies to evaluate the anti-tumor activity of **SHP099**.

Mechanism of Action of SHP099

SHP2 is a non-receptor protein tyrosine phosphatase that plays a critical role in signal transduction downstream of growth factor receptor signaling.[2] It is a key activator of the RAS-ERK (MAPK) signaling pathway, which is frequently hyperactivated in many human cancers.[2] **SHP099** is an allosteric inhibitor that binds to a pocket at the interface of the N-terminal SH2, C-terminal SH2, and protein tyrosine phosphatase domains of SHP2, locking it in an inactive state.[1][2] This inhibition leads to the suppression of RAS-ERK signaling, thereby inhibiting the proliferation of cancer cells driven by receptor tyrosine kinases.[1] Additionally, SHP2 is a key mediator of the PD-1 and BTLA immune checkpoint pathways, suggesting that its inhibition may also have immunomodulatory effects.[1][2]



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Caption: SHP099 allosterically inhibits SHP2, blocking the RAS-ERK pathway.

Quantitative Data Summary

The following tables summarize the in vivo efficacy of **SHP099** across various cancer models as reported in the literature.

Table 1: **SHP099** Efficacy in Syngeneic Mouse Models

Cancer Model	Mouse Strain	SHP099 Dose & Route	Key Findings	Reference
B16F10 Melanoma	Syngeneic	75-100 mg/kg, oral, daily	Reproducibly reduced tumor growth and weight.	[3]
CT-26 Colon Cancer	BALB/c	Not Specified	Significantly decreased tumor volume and weight.	[4]
CT-26 Colon Cancer	BALB/c nude	Not Specified	Did not decrease tumor volume or weight, suggesting immune system involvement.	[4]

Table 2: **SHP099** Efficacy in Xenograft Mouse Models

Cancer Model	Cell Line	Mouse Strain	SHP099 Dose & Route	Key Findings	Reference
Multiple Myeloma	RPMI-8226	Balb/c nude	75 mg/kg, oral, daily	Reduced tumor size, growth, and weight. Decreased p-SHP2 and p-ERK in tumors.	[5]
Head and Neck Squamous Cell Carcinoma (HNSCC)	BHY and HSC-4	Immunocompromised	75 mg/kg, oral, daily	Led to near-total tumor control and tumor regressions.	[6]
ALK-rearranged NSCLC	H3122	BALB/c-nu/nu	Not Specified	Little effect alone, but significantly enhanced the anti-tumor effect of alectinib.	[7]
ROS1-rearranged NSCLC	ABC-20	BALB/c-nu/nu	Not Specified	Combination with crizotinib was significantly more effective than	

monotherapy. [\[\[7\]\]](#) | EGFR-mutant NSCLC | PC-9 | BALB/c-nu/nu | Not Specified | Combination with osimertinib more strongly inhibited tumor growth than monotherapy. [\[\[7\]\]](#) |

Experimental Protocols

General Animal Husbandry and Welfare

All animal experiments should be conducted in accordance with institutional guidelines and regulations. Mice should be housed in a pathogen-free environment with controlled temperature, humidity, and a 12-hour light/dark cycle. Food and water should be provided ad libitum. Regular monitoring of animal health, including body weight and general appearance, is crucial throughout the study.[\[3\]](#)[\[4\]](#)

Protocol 1: Syngeneic Tumor Model for Efficacy and Immunomodulatory Studies

This protocol is suitable for evaluating the efficacy of **SHP099** in an immunocompetent setting, allowing for the assessment of its impact on the anti-tumor immune response.

Materials:

- Syngeneic tumor cells (e.g., B16F10 melanoma, CT-26 colon carcinoma)[\[3\]](#)[\[4\]](#)
- Appropriate mouse strain (e.g., C57BL/6 for B16F10, BALB/c for CT-26)
- **SHP099**
- Vehicle control (formulation dependent, e.g., CMC-Na)[\[8\]](#)
- Sterile PBS and syringes
- Calipers for tumor measurement

Procedure:

- Tumor Cell Implantation:
 - Culture tumor cells to ~80% confluency.

- Harvest and resuspend cells in sterile PBS at a concentration of 1×10^6 to 5×10^6 cells/mL.
- Subcutaneously inject 100 μ L of the cell suspension into the flank of each mouse.
- Tumor Growth Monitoring and Group Randomization:
 - Monitor tumor growth every 2-3 days using calipers. Tumor volume can be calculated using the formula: $(\text{Length} \times \text{Width}^2) / 2$.
 - When tumors reach a palpable size (e.g., 30-50 mm³), randomize mice into treatment and control groups.[3]
- **SHP099** Administration:
 - Prepare **SHP099** in the appropriate vehicle at the desired concentration.
 - Administer **SHP099** or vehicle control to the respective groups via oral gavage daily. Doses ranging from 75-100 mg/kg have been shown to be effective.[3]
- Efficacy Assessment:
 - Measure tumor volume and body weight every 2-3 days.[3][4]
 - The experiment should be terminated when tumors in the control group reach the maximum allowed size as per institutional guidelines.[3]
 - At the end of the study, excise tumors, weigh them, and process for further analysis (e.g., histology, flow cytometry, western blotting).
- Pharmacodynamic Analysis (Optional):
 - Collect tumor samples at specified time points after the last dose to assess target engagement.
 - Analyze the phosphorylation status of SHP2 and ERK in tumor lysates via western blotting to confirm target inhibition.[5]

Protocol 2: Xenograft Tumor Model for Direct Anti-Tumor Activity

This protocol is designed to evaluate the direct anti-tumor effects of **SHP099** in the absence of a fully functional immune system.

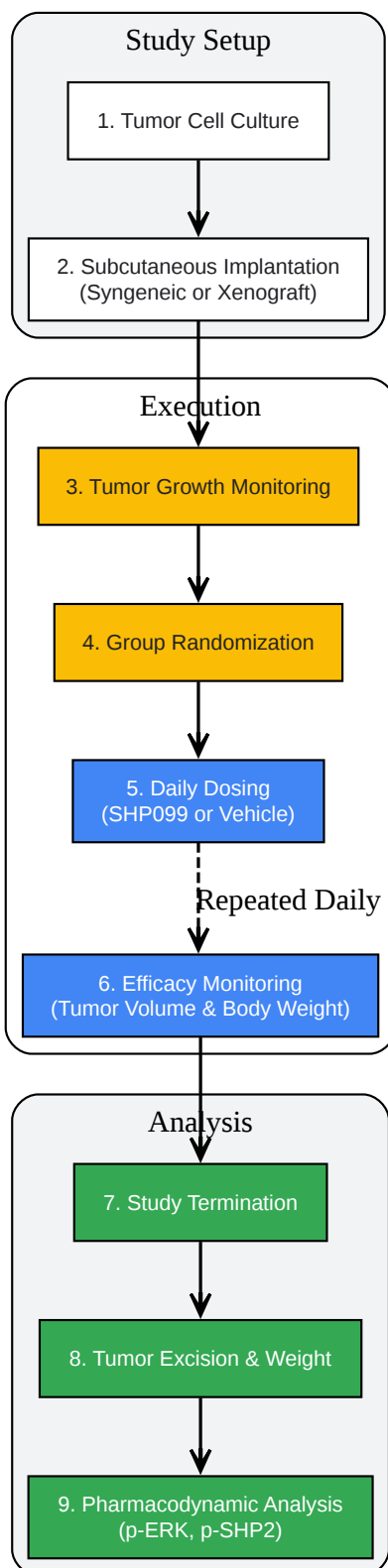
Materials:

- Human cancer cell line of interest (e.g., RPMI-8226, H3122)[5][7]
- Immunocompromised mice (e.g., BALB/c nude, NOD scid)[3][5]
- **SHP099**
- Vehicle control
- Matrigel (optional, can improve tumor take rate)
- Sterile PBS and syringes
- Calipers

Procedure:

- Tumor Cell Implantation:
 - Prepare the human cancer cell suspension in sterile PBS, optionally mixed 1:1 with Matrigel.
 - Subcutaneously inject 100-200 μ L of the cell suspension into the flank of each immunocompromised mouse.
- Tumor Growth and Randomization:
 - Follow the same procedure as in Protocol 1 for monitoring tumor growth and randomizing animals into treatment groups once tumors are established.
- **SHP099** Administration:

- Administer **SHP099** or vehicle control daily via oral gavage. A dose of 75 mg/kg has been shown to be effective in multiple myeloma xenografts.[5]
- Efficacy and Pharmacodynamic Assessment:
 - Follow the same procedures as in Protocol 1 for assessing tumor volume, body weight, and final tumor weight.
 - Conduct western blot analysis on tumor lysates to evaluate the levels of p-SHP2 and p-ERK to confirm the mechanism of action.[5]



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Caption: General workflow for **SHP099** in vivo efficacy studies.

Combination Studies

SHP099 has shown synergistic effects when combined with other targeted therapies, such as tyrosine kinase inhibitors (TKIs) in oncogene-driven non-small cell lung cancer and with PD-1 blockade in colon cancer models.[4][7] When designing combination studies, it is important to include monotherapy arms for each agent, a vehicle control group, and the combination therapy group to properly assess synergy. Dosing schedules may need to be optimized to manage potential overlapping toxicities, although none have been significantly reported with **SHP099**. [3][4]

Concluding Remarks

SHP099 is a promising anti-cancer agent with a well-defined mechanism of action. The protocols outlined above provide a solid framework for conducting in vivo efficacy studies. Careful selection of the animal model, appropriate dosing, and rigorous endpoint analysis are critical for obtaining reliable and translatable preclinical data. Further investigations into combination therapies and the role of **SHP099** in modulating the tumor microenvironment are warranted.

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